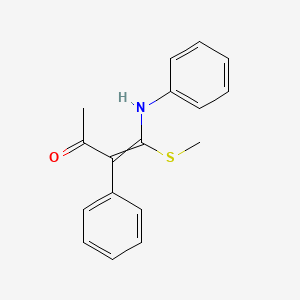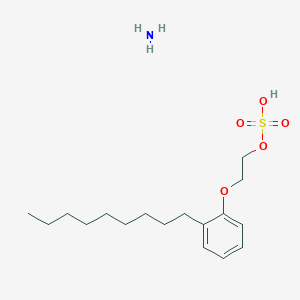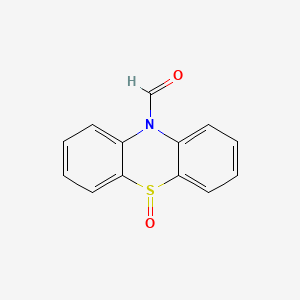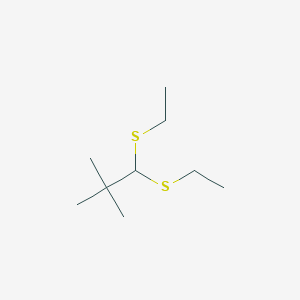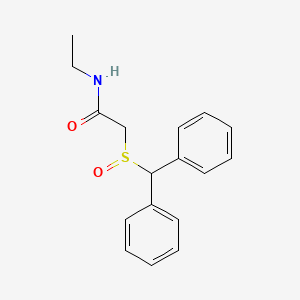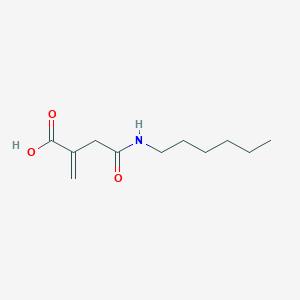
4-(Hexylamino)-2-methylidene-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexylamino)-2-methylidene-4-oxobutanoic acid is an organic compound with a unique structure that includes a hexylamino group, a methylidene group, and a 4-oxobutanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexylamino)-2-methylidene-4-oxobutanoic acid typically involves the following steps:
Formation of the Hexylamino Group: This can be achieved by reacting hexylamine with a suitable precursor.
Introduction of the Methylidene Group: This step involves the addition of a methylidene group to the intermediate compound.
Formation of the 4-Oxobutanoic Acid Backbone: This can be done through various organic reactions, such as the oxidation of a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hexylamino)-2-methylidene-4-oxobutanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The hexylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Hexylamino)-2-methylidene-4-oxobutanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-(Hexylamino)-2-methylidene-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hexylamino group may facilitate binding to certain enzymes or receptors, while the methylidene and 4-oxobutanoic acid moieties may contribute to its overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hexylresorcinol: Known for its pharmacological properties and use in cosmetics.
Hexaminolevulinate: Used as an optical imaging agent.
Uniqueness
4-(Hexylamino)-2-methylidene-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
91333-79-8 |
|---|---|
Molekularformel |
C11H19NO3 |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
4-(hexylamino)-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C11H19NO3/c1-3-4-5-6-7-12-10(13)8-9(2)11(14)15/h2-8H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
NZRDHYDNJNPKOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)CC(=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


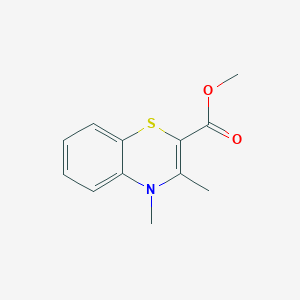
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
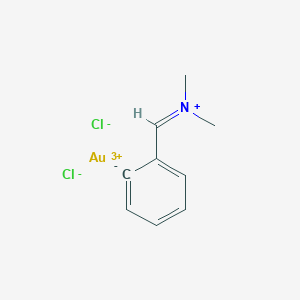
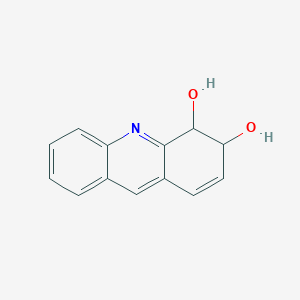

![Tributyl[(5-methyl-4,5-dihydrofuran-2-YL)oxy]silane](/img/structure/B14351018.png)
![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
